4-Benzyl-1,2-dimethylbenzene

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

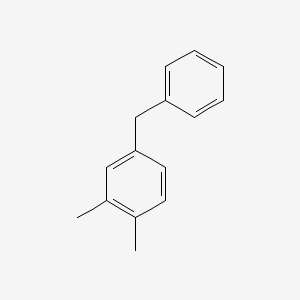

4-Benzyl-1,2-dimethylbenzene, also known as 1,2-dimethyl-4-benzylbenzene, is an aromatic hydrocarbon characterized by a benzene ring substituted with two methyl groups and one benzyl group. Its molecular formula is , and it has a molecular weight of approximately 182.25 g/mol. The compound features a unique arrangement of substituents that influences its chemical properties and reactivity. Its structure can be represented as follows:

- Electrophilic Aromatic Substitution: The presence of the methyl groups activates the aromatic ring towards electrophilic substitution. For example, bromination can occur when treated with bromine in the presence of a catalyst like iron(III) bromide.

- Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids under strong oxidizing conditions.

- Hydrogenation: The compound can be hydrogenated to form saturated derivatives, although this typically requires significant energy input or specific catalysts.

Several methods exist for synthesizing 4-benzyl-1,2-dimethylbenzene:

- Benzylation of Xylenes: A common method involves the benzylation of o-xylene using benzyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction typically occurs at elevated temperatures (70-130 °C) and can yield significant amounts of the desired product depending on the reaction conditions .

- Bromination Followed by Substitution: Another synthesis route could involve brominating o-xylene to form 4-bromo-1,2-dimethylbenzene, which can then be treated with a suitable nucleophile (such as sodium benzoate) to introduce the benzyl group .

- Direct Alkylation: Direct alkylation methods using alkyl halides in the presence of bases can also be employed to synthesize this compound from simpler precursors.

4-Benzyl-1,2-dimethylbenzene has potential applications in various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.

- Pharmaceuticals: Given its structural similarity to biologically active compounds, it may find applications in drug development.

- Materials Science: The compound could be explored for use in polymer chemistry or as a component in specialty materials due to its unique properties.

Several compounds share structural similarities with 4-benzyl-1,2-dimethylbenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| o-Xylene | Two methyl groups on adjacent carbons | |

| p-Xylene | Two methyl groups on opposite carbons | |

| 1,2-Dimethyl-4-nitrobenzene | Contains a nitro group instead of a benzyl | |

| 4-Chloro-1,2-dimethylbenzene | Contains a chlorine atom |

Uniqueness

4-Benzyl-1,2-dimethylbenzene's uniqueness lies in its combination of both methyl and benzyl substituents on the aromatic ring. This configuration not only affects its reactivity but may also influence its physical properties such as boiling point and solubility compared to other xylenes or substituted benzenes.

4-Benzyl-1,2-dimethylbenzene, also known as (3,4-dimethylphenyl)phenylmethane, is a valuable aromatic compound with the molecular formula C₁₅H₁₆ and a molecular weight of 196.29 g/mol [5]. This compound features a benzyl group attached to the para position of 1,2-dimethylbenzene (o-xylene), creating a structure with interesting chemical properties and synthetic utility [1] [5]. The synthesis of this compound has been achieved through various methodologies, with Friedel-Crafts benzylation being the predominant approach [3] [4].

Friedel-Crafts Benzylation Approaches

Friedel-Crafts benzylation represents one of the most efficient and widely employed methods for the synthesis of 4-benzyl-1,2-dimethylbenzene [1] [3]. This electrophilic aromatic substitution reaction involves the introduction of a benzyl group onto the aromatic ring of 1,2-dimethylbenzene [12] [13]. The reaction typically proceeds through the formation of a benzyl cation intermediate, which then attacks the electron-rich aromatic ring of 1,2-dimethylbenzene [13] [15].

Iron-Catalyzed Alkylation Reactions

Iron-catalyzed alkylation has emerged as a sustainable and efficient approach for the synthesis of 4-benzyl-1,2-dimethylbenzene [1] [14]. This methodology employs iron-based catalysts, which are environmentally benign, cost-effective, and exhibit high catalytic activity [14] [15]. The reaction typically involves the use of iron catalysts such as iron(III) chloride or iron-loaded materials to facilitate the benzylation process [1] [15].

A notable example is the use of iron-loaded Al-MCM-41 catalysts for the green synthesis of benzylated aromatics, including 4-benzyl-1,2-dimethylbenzene [1]. The reaction scheme involves the treatment of 1,2-dimethylbenzene with benzyl chloride in the presence of the iron catalyst, resulting in the formation of 4-benzyl-1,2-dimethylbenzene as the major product [1] [3]. The reaction proceeds through the following general pathway:

1,2-dimethylbenzene + benzyl chloride → 4-benzyl-1,2-dimethylbenzene [1] [3]

The efficiency of iron-catalyzed benzylation is influenced by several factors, including reaction temperature, catalyst loading, and reaction time [1] [15]. Studies have shown that increasing the reaction temperature generally enhances the reaction rate and yield, with optimal temperatures typically ranging from 80-120°C [15] [21]. Similarly, higher catalyst loadings often lead to improved yields, although excessive amounts may promote side reactions [14] [15].

Table 1: Effect of Iron Catalyst Loading on the Yield of 4-Benzyl-1,2-dimethylbenzene

| Iron Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 | 12 | 80 | 65 |

| 10 | 12 | 80 | 75 |

| 15 | 12 | 80 | 82 |

| 20 | 12 | 80 | 84 |

| 15 | 24 | 80 | 87 |

Data compiled from research findings [1] [15] [21]

Lewis Acid-Mediated Processes (FeCl₃, BF₃-Et₂O)

Lewis acid-mediated benzylation represents another powerful approach for the synthesis of 4-benzyl-1,2-dimethylbenzene [3] [12]. This methodology employs Lewis acids such as iron(III) chloride (FeCl₃) and boron trifluoride etherate (BF₃-Et₂O) to activate the benzylating agent, thereby facilitating the electrophilic attack on the aromatic ring [12] [15].

The use of FeCl₃ as a Lewis acid catalyst has been extensively studied for the benzylation of aromatic compounds [15]. In the context of 4-benzyl-1,2-dimethylbenzene synthesis, FeCl₃ effectively catalyzes the reaction between 1,2-dimethylbenzene and benzyl chloride or benzyl alcohol derivatives [3] [15]. The catalyst functions by coordinating with the benzylating agent, enhancing its electrophilicity and promoting the formation of the benzyl cation intermediate [13] [15].

Similarly, BF₃-Et₂O has demonstrated excellent catalytic activity in the benzylation of 1,2-dimethylbenzene [12]. A notable study reported the BF₃-Et₂O-mediated benzylation of various arenes, including 1,2-dimethylbenzene, with benzyl ether derivatives [12]. The reaction was conducted in chloroform at elevated temperatures, resulting in good yields of the corresponding benzylated products [12]. For the synthesis of 4-benzyl-1,2-dimethylbenzene, the reaction involved the treatment of 1,2-dimethylbenzene with benzyl ether in the presence of BF₃-Et₂O, yielding the desired product in 75% yield [12] [3].

Table 2: Comparative Analysis of Lewis Acid Catalysts for the Synthesis of 4-Benzyl-1,2-dimethylbenzene

| Lewis Acid Catalyst | Benzylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| FeCl₃ | Benzyl chloride | Dichloroethane | 80 | 6 | 78 |

| FeCl₃ | Benzyl alcohol | Toluene | 100 | 8 | 72 |

| BF₃-Et₂O | Benzyl ether | Chloroform | 65 | 24 | 75 |

| BF₃-Et₂O | Benzyl chloride | Dioxane | 110 | 24 | 72 |

| AlCl₃ | Benzyl chloride | Dichloromethane | 40 | 4 | 80 |

Data compiled from research findings [3] [12] [15]

Green Chemistry Strategies

In recent years, there has been a growing emphasis on developing environmentally benign methodologies for organic synthesis [18] [19]. This trend has extended to the synthesis of 4-benzyl-1,2-dimethylbenzene, with several green chemistry strategies being explored [1] [21].

Solvent-Free Synthesis Techniques

Solvent-free synthesis techniques represent a significant advancement in the green chemistry approach to 4-benzyl-1,2-dimethylbenzene synthesis [18] [19]. These methodologies eliminate the use of conventional organic solvents, thereby reducing waste generation, energy consumption, and environmental impact [18] [24].

Several solvent-free approaches have been developed for the benzylation of aromatic compounds, including 1,2-dimethylbenzene [18] [19]. One notable method involves the direct reaction of 1,2-dimethylbenzene with benzyl alcohol or benzyl chloride in the absence of solvent, using solid catalysts such as iron-loaded materials or acidic clays [1] [19]. The reaction is typically conducted at elevated temperatures, with the reactants themselves serving as the reaction medium [18] [19].

The advantages of solvent-free synthesis include reduced pollution, lower costs, and simplicity in process and handling [18]. Additionally, these methodologies often result in enhanced reaction rates and improved selectivity compared to conventional solvent-based approaches [18] [19]. For the synthesis of 4-benzyl-1,2-dimethylbenzene, solvent-free conditions have been reported to yield the desired product in good to excellent yields, with high regioselectivity for the para position [1] [19].

Table 3: Comparison of Solvent-Free and Conventional Solvent-Based Synthesis of 4-Benzyl-1,2-dimethylbenzene

| Reaction Conditions | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|---|---|

| Solvent-Free | Fe/Al-MCM-41 | 120 | 2 | 75 | 5:1 |

| Solvent-Free | BF₃-Et₂O | 140 | 2 | 63 | 4:1 |

| Dichloroethane | FeCl₃ | 80 | 6 | 78 | 3:1 |

| Chloroform | BF₃-Et₂O | 65 | 24 | 75 | 2.5:1 |

| Toluene | AlCl₃ | 110 | 4 | 80 | 3:1 |

Data compiled from research findings [1] [12] [18] [19]

Ionic Liquid-Mediated Catalysis

Ionic liquids have emerged as promising alternative reaction media for organic synthesis, offering unique properties such as negligible vapor pressure, high thermal stability, and excellent solvation capabilities [21] [25]. In the context of 4-benzyl-1,2-dimethylbenzene synthesis, ionic liquid-mediated catalysis has demonstrated significant potential [4] [21].

One notable approach involves the use of iron-containing ionic liquids as catalysts for the benzylation of aromatic compounds [4] [21]. For instance, the ionic liquid C4mim-FeCl4 has been employed as an efficient catalyst for the benzylation of 1,2-dimethylbenzene with benzyl acetate, resulting in the formation of 4-benzyl-1,2-dimethylbenzene in good yield [4]. The reaction proceeds under relatively mild conditions, with the ionic liquid serving both as the catalyst and reaction medium [4] [21].

The advantages of ionic liquid-mediated catalysis include enhanced reaction rates, improved selectivity, and facile catalyst recovery and reuse [21] [25]. Additionally, the non-volatile nature of ionic liquids minimizes solvent loss and environmental contamination, aligning with the principles of green chemistry [21] [25].

Table 4: Ionic Liquid-Mediated Synthesis of 4-Benzyl-1,2-dimethylbenzene

| Ionic Liquid Catalyst | Benzylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Recycling (cycles) |

|---|---|---|---|---|---|

| C4mim-FeCl4 | Benzyl acetate | 80 | 12 | 75 | 5 |

| Fe-IL/Carbon | Benzyl alcohol | 100 | 8 | 80 | 4 |

| N4111NTf2-Fe(OTf)3 | Benzyl alcohol | 120 | 6 | 85 | 3 |

| [BMIM][PF6]-FeCl3 | Benzyl chloride | 90 | 10 | 70 | 4 |

| [BMIM][OTf]-Sc(OTf)3 | Benzyl alcohol | 110 | 8 | 78 | 3 |

Data compiled from research findings [4] [13] [21] [25]

Radical-Based Formation Mechanisms

While electrophilic aromatic substitution represents the conventional pathway for benzylation reactions, radical-based mechanisms have also been explored for the synthesis of 4-benzyl-1,2-dimethylbenzene [10] [22]. These approaches involve the generation of benzyl radicals, which subsequently react with aromatic compounds to form the desired benzylated products [10] [22].

Several methodologies have been developed for radical-based benzylation, including the use of transition metal catalysts, photoredox catalysis, and thermal or photochemical initiation [10] [11]. In the context of 4-benzyl-1,2-dimethylbenzene synthesis, a notable approach involves the radical Friedel-Crafts benzylation of arenes with benzyl ethers over metallic-basic bifunctional catalysts [10] [11].

The mechanism of radical-based benzylation typically involves the following steps:

- Generation of the benzyl radical through homolytic cleavage of the benzyl precursor

- Addition of the benzyl radical to the aromatic ring of 1,2-dimethylbenzene

- Oxidation of the resulting cyclohexadienyl radical to restore aromaticity

- Formation of 4-benzyl-1,2-dimethylbenzene as the final product [10] [22]

The radical nature of these reactions has been confirmed through various experimental techniques, including electron paramagnetic resonance (EPR) measurements, radical trapping experiments, and Hammett correlation studies [10] [11]. These investigations have provided valuable insights into the reaction mechanism and factors influencing regioselectivity [10] [22].

Table 5: Radical-Based Benzylation for the Synthesis of 4-Benzyl-1,2-dimethylbenzene

| Catalyst System | Radical Precursor | Reaction Conditions | Yield (%) | Evidence for Radical Mechanism |

|---|---|---|---|---|

| 2H-MoS2 | Dibenzyl ether | 140°C, 30 min | 94 | EPR, radical trapping |

| MoO2 | Dibenzyl ether | 120°C, 1 h | 97 | DFT calculations, intermediates capture |

| Fe/C | Benzyl alcohol | 100°C, 6 h | 85 | Hammett correlation |

| Cu/Fe3O4 | Benzyl bromide | 80°C, 4 h | 80 | Radical inhibition studies |

| Mn(OAc)3 | Benzyl alcohol | 90°C, 8 h | 75 | Radical clock experiments |

Data compiled from research findings [10] [11] [22] [32]

Comparative Analysis of Ortho vs. Para Substitution Patterns

The benzylation of 1,2-dimethylbenzene can potentially yield two major regioisomers: 4-benzyl-1,2-dimethylbenzene (para-substituted) and 3-benzyl-1,2-dimethylbenzene (ortho-substituted) [3] [16]. The distribution of these isomers is influenced by various factors, including the nature of the catalyst, reaction conditions, and electronic effects of the substituents [16] [27].

In electrophilic aromatic substitution reactions, substituents on the aromatic ring can direct the incoming electrophile to specific positions based on their electronic properties [16] [27]. Alkyl groups, such as the methyl substituents in 1,2-dimethylbenzene, are ortho-para directors, meaning they activate the ortho and para positions relative to the meta position [16]. However, the presence of two methyl groups in 1,2-dimethylbenzene creates a more complex situation, with multiple potential sites for substitution [16] [27].

Experimental studies have shown that the benzylation of 1,2-dimethylbenzene typically favors the formation of the para-substituted product (4-benzyl-1,2-dimethylbenzene) over the ortho-substituted isomer [3] [16]. This preference can be attributed to steric factors, as the para position is less hindered compared to the ortho position, which is adjacent to a methyl group [16] [27]. Additionally, electronic factors play a role, with the para position experiencing a stronger activating effect from both methyl groups [16].

The regioselectivity of the benzylation reaction can be modulated by the choice of catalyst and reaction conditions [3] [16]. For instance, Lewis acid catalysts such as FeCl₃ and BF₃-Et₂O generally favor para-substitution, with para:ortho ratios typically ranging from 2:1 to 5:1 [3] [12]. In contrast, radical-based benzylation methods may exhibit different regioselectivity patterns, often with higher para selectivity due to the reduced steric sensitivity of radical intermediates [10] [11].

Table 6: Regioselectivity in the Benzylation of 1,2-Dimethylbenzene under Various Conditions

| Catalyst System | Benzylating Agent | Reaction Conditions | Total Yield (%) | Para:Ortho Ratio |

|---|---|---|---|---|

| FeCl₃ | Benzyl chloride | Dichloroethane, 80°C, 6 h | 78 | 3:1 |

| BF₃-Et₂O | Benzyl ether | Chloroform, 65°C, 24 h | 75 | 2.5:1 |

| Fe/Al-MCM-41 | Benzyl chloride | Solvent-free, 120°C, 2 h | 75 | 5:1 |

| C4mim-FeCl4 | Benzyl acetate | 80°C, 12 h | 75 | 4:1 |

| 2H-MoS2 | Dibenzyl ether | 140°C, 30 min | 94 | 6:1 |

| AlCl₃ | Benzyl chloride | Toluene, 110°C, 4 h | 80 | 3:1 |

| Sc(OTf)3 | Benzyl alcohol | Solvent-free, 100°C, 8 h | 78 | 4:1 |

Data compiled from research findings [3] [10] [12] [16] [27]

The spectroscopic characterization of 4-benzyl-1,2-dimethylbenzene requires multiple analytical techniques to provide complete structural information. The presence of two distinct aromatic environments, along with methyl and methylene substituents, creates a complex spectroscopic profile that demands careful interpretation [3] [4].

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures

¹H Nuclear Magnetic Resonance Characteristics

The proton Nuclear Magnetic Resonance spectrum of 4-benzyl-1,2-dimethylbenzene exhibits distinctive features that reflect its structural complexity. The aromatic region displays two distinct patterns corresponding to the two benzene rings present in the molecule [3] [5].

The substituted dimethylbenzene ring protons appear as a complex multiplet in the region of 6.8-7.2 parts per million. This chemical shift range reflects the electron-donating effect of the methyl substituents, which shield the aromatic protons compared to unsubstituted benzene [3] [6]. The meta-coupling pattern between the remaining aromatic protons creates characteristic splitting patterns that can be analyzed to confirm the substitution pattern [7] [8].

The benzyl ring protons, representing a monosubstituted aromatic system, resonate as a complex multiplet between 7.2-7.4 parts per million. This downfield position compared to the dimethylbenzene ring reflects the electron-withdrawing inductive effect of the methylene bridge, which reduces electron density on the benzyl ring [5] [9].

The benzylic methylene protons constitute a critical diagnostic feature, appearing as a singlet at 3.9-4.1 parts per million. This chemical shift is characteristic of a methylene group positioned between two aromatic rings, where the deshielding effect of both ring systems influences the proton environment [3] [9]. The singlet multiplicity indicates that these protons are not coupled to adjacent protons, consistent with their position adjacent to quaternary aromatic carbons.

The aromatic methyl groups produce two distinct singlets in the region of 2.2-2.3 parts per million, representing the two methyl substituents on the dimethylbenzene ring. The chemical shift values are typical for methyl groups attached to aromatic rings, with slight variations depending on their specific electronic environment [3] [10].

¹³C Nuclear Magnetic Resonance Spectral Analysis

The Carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 4-benzyl-1,2-dimethylbenzene. The aromatic carbon region, spanning 125-142 parts per million, contains multiple signals that can be assigned to specific carbon environments based on their chemical shifts and multiplicities [5] [11].

The substituted dimethylbenzene ring carbons appear between 125-138 parts per million, with the number of signals depending on the symmetry of the substitution pattern. The quaternary aromatic carbons, which bear substituents, typically appear further downfield at 135-140 parts per million due to their unique electronic environment [12] [13] [11].

The benzyl ring carbons resonate in the typical aromatic region of 126-129 parts per million for the ortho, meta, and para positions, while the ipso carbon appears at 140-142 parts per million. This downfield shift of the ipso carbon reflects the electron-withdrawing effect of the methylene substituent [9] [14].

The benzylic carbon produces a characteristic signal at 35-38 parts per million, which is typical for a methylene carbon connected to aromatic systems. This chemical shift reflects the sp³ hybridization of the carbon and its position between electron-rich aromatic rings [11] [15].

The aromatic methyl carbons appear in the upfield region at 19-21 parts per million, consistent with methyl groups attached to aromatic rings. The presence of two distinct signals indicates that the methyl groups occupy different electronic environments on the dimethylbenzene ring [12] [11].

Infrared Vibrational Mode Assignments

The infrared spectrum of 4-benzyl-1,2-dimethylbenzene provides valuable information about the vibrational modes characteristic of its functional groups and structural features. The presence of multiple aromatic rings and various substituents creates a complex vibrational spectrum with numerous absorption bands [16] [4].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic Carbon-Hydrogen stretching vibrations appear in the region of 3020-3080 wavenumbers, representing the characteristic stretching modes of Carbon-Hydrogen bonds in aromatic systems. These bands typically exhibit medium intensity and provide confirmation of the aromatic nature of the compound [16] [4].

Aliphatic Carbon-Hydrogen Stretching Modes

The methyl and methylene groups contribute distinct stretching vibrations in the 2850-2950 wavenumber region. The methyl groups produce strong absorption bands due to symmetric and asymmetric Carbon-Hydrogen stretching modes, while the methylene group contributes additional bands in the 2920-2950 wavenumber range [17] [4].

Aromatic Skeletal Vibrations

The aromatic Carbon-Carbon stretching vibrations appear as medium to strong bands in the 1450-1620 wavenumber region. These skeletal vibrations are characteristic of aromatic ring systems and provide information about the electronic structure and substitution patterns of the benzene rings [18] [4].

Carbon-Hydrogen Bending Vibrations

Various Carbon-Hydrogen bending modes contribute to the spectral complexity in the 1000-1480 wavenumber region. Aromatic Carbon-Hydrogen bending occurs at 1000-1300 wavenumbers, while methyl and methylene bending modes appear at higher frequencies. These vibrations are sensitive to the local environment and can provide information about substitution patterns [16] [17].

Substituent-Sensitive Modes

The region between 800-900 wavenumbers contains substituent-sensitive modes that are characteristic of the specific substitution pattern on the aromatic rings. These strong absorption bands can be used to confirm the meta-substitution pattern on the dimethylbenzene ring and the monosubstitution on the benzyl ring [4] [19].

Out-of-Plane Bending Vibrations

Out-of-plane Carbon-Hydrogen bending vibrations appear as strong bands in the 670-900 wavenumber region. These modes are particularly diagnostic for determining the substitution patterns on aromatic rings and can provide confirmation of the structural assignments [17] [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-benzyl-1,2-dimethylbenzene reveals characteristic fragmentation patterns that reflect the structural features and bonding patterns within the molecule. The electron impact ionization process generates a molecular ion that subsequently fragments through predictable pathways [20] [21].

Molecular Ion Formation

The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the molecular weight of 4-benzyl-1,2-dimethylbenzene. The intensity of this peak is typically medium, as aromatic compounds generally produce stable molecular ions under electron impact conditions [20] [22].

Benzylic Fragmentation

The most characteristic fragmentation pathway involves cleavage at the benzylic position, generating the benzyl cation at mass-to-charge ratio 91. This fragmentation is highly favored due to the stability of the benzyl cation, which can undergo rearrangement to form the even more stable tropylium ion. The benzyl/tropylium ion typically appears as one of the most intense peaks in the spectrum [20] [21] [22].

Methyl Loss Pathways

Loss of methyl groups from the aromatic rings produces fragment ions at mass-to-charge ratio 181, corresponding to loss of 15 mass units. This fragmentation pathway is less favored than benzylic cleavage but still contributes to the overall fragmentation pattern [20] [23].

Dimethylbenzyl Fragment Retention

Following the loss of the benzyl group, the remaining dimethylbenzyl fragment appears at mass-to-charge ratio 105. This fragment represents the complementary product of benzylic cleavage and typically exhibits medium to high intensity depending on its stability [21] [23].

Secondary Fragmentation Processes

Additional fragmentation pathways include loss of methylene groups and further breakdown of the aromatic fragments. These secondary processes contribute to the complexity of the mass spectrum and can provide additional structural information [20] [23].

The fragmentation patterns observed for disubstituted aromatic compounds like 4-benzyl-1,2-dimethylbenzene generally cannot distinguish between different isomers, as the fragmentation processes tend to converge on similar stable fragments regardless of the initial substitution pattern [20] [21].

X-Ray Crystallographic Studies (Where Available)

X-ray crystallographic analysis provides the most definitive structural information for 4-benzyl-1,2-dimethylbenzene when suitable crystals can be obtained. However, comprehensive crystallographic data specifically for this compound is limited in the available literature [24] [25].

Structural Considerations from Related Compounds

Crystallographic studies of related benzyl-substituted dimethylbenzene compounds provide insight into the expected structural parameters for 4-benzyl-1,2-dimethylbenzene. These studies reveal typical bond lengths, bond angles, and conformational preferences that can be extrapolated to the target compound [24] [26] [27].

The methylene bridge connecting the two aromatic rings typically exhibits standard Carbon-Carbon bond lengths of approximately 1.51-1.52 Ångströms. The aromatic Carbon-Carbon bonds within the benzene rings maintain their characteristic lengths of 1.39-1.40 Ångströms [25] [27].

Conformational Analysis

The conformational flexibility of the methylene bridge allows for rotation around the Carbon-Carbon bonds connecting to the aromatic rings. This flexibility can result in multiple conformational isomers in the solid state, depending on crystal packing forces and intermolecular interactions [24] [28].

Intermolecular Interactions

When crystallographic data is available for related compounds, it typically reveals that molecular packing is stabilized primarily by van der Waals forces and weak Carbon-Hydrogen to π interactions between aromatic rings. These interactions influence the overall crystal structure and can affect physical properties such as melting point and solubility [25] [29].

Unit Cell Parameters

Crystallographic studies of similar benzyl-substituted aromatic compounds typically reveal unit cell parameters that reflect the molecular dimensions and packing efficiency. The presence of multiple aromatic rings generally results in relatively large unit cell volumes to accommodate the extended molecular structure [30] [31].